molecular formula C20H26N2O4 B038515 Itopride CAS No. 122898-67-3

Itopride

Cat. No. B038515
CAS RN: 122898-67-3
M. Wt: 358.4 g/mol
InChI Key: QQQIECGTIMUVDS-UHFFFAOYSA-N
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Description

Itopride is a prokinetic benzamide derivative. These drugs inhibit dopamine and acetylcholine esterase enzyme and have a gastrokinetic effect . Itopride is indicated for the treatment of functional dyspepsia and other gastrointestinal conditions . It is a combined D2 receptor antagonist and acetylcholinesterase inhibitor .


Synthesis Analysis

Itopride and trimethobenzamide were successfully synthesized by a method that is environmental friendly, economical for large-scale production with good yield and purity .


Molecular Structure Analysis

Itopride’s molecular formula is C20H26N2O4 . The structure of Itopride can be found in various scientific resources .


Chemical Reactions Analysis

Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity . It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors .


Physical And Chemical Properties Analysis

Itopride hydrochloride (ITOP) is a drug used for treatment of gastroesophageal reflux and other gastric motility disorders, but is characterized by narrow absorption window and short in vivo half-life .

Scientific Research Applications

Treatment of Functional Dyspepsia

Itopride is widely used in the treatment of functional dyspepsia . Itopride hydrochloride (ITH) is a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .

Gastroesophageal Reflux Treatment

Itopride hydrochloride (ITOP) is used for the treatment of gastroesophageal reflux . It is characterized by a narrow absorption window and short in vivo half-life. Therefore, its formulation in expanding gastroretentive tablets would increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .

Drug Delivery Systems

Itopride has been investigated for use in gastroretentive drug delivery systems (GRDDS). These are modified release drug delivery systems with increased gastric residence time in order to improve drug bioavailability .

Nanosized Crystalline Aggregates

Itopride hydrochloride (ITH) has been used in the development of mucoadhesive nanosized crystalline aggregates (NCs). These can be delivered by the gastrointestinal, nasal, or pulmonary route to improve retention at particular sites .

Quality by Design (QbD) Elements

The retention of Itopride in the stomach when it was combined with mucoadhesive NCs supported by QbD elements has been studied to increase the bioavailability and therapeutic efficacy of the formulation .

Gastrointestinal Diseases and Disorders

Itopride has been investigated for use/treatment in miscellaneous gastrointestinal diseases and disorders .

Mechanism of Action

Target of Action

Itopride primarily targets two types of receptors: Dopamine D2 receptors and Acetylcholinesterase (AChE) . Dopamine D2 receptors are found in the brain and in the gastrointestinal tract, where they inhibit the release of acetylcholine, a neurotransmitter that stimulates gut motility. Acetylcholinesterase is an enzyme that breaks down acetylcholine in the synaptic cleft, terminating its action .

Mode of Action

Itopride acts as an antagonist at dopamine D2 receptors, meaning it blocks these receptors and prevents dopamine from binding to them. This removes the inhibitory effects of dopamine on acetylcholine release . Itopride also inhibits the action of acetylcholinesterase, preventing the breakdown of acetylcholine . The net effect is an increase in acetylcholine concentration, which in turn promotes gastric motility .

Pharmacokinetics

Itopride is rapidly absorbed from the small bowel after oral administration, with peak serum concentration occurring approximately 35 minutes post-administration . It has a bioavailability of approximately 60% . Itopride is extensively metabolized in the liver, primarily through N-oxidation . It has an elimination half-life of approximately 5.7 hours . Itopride is excreted renally, with 3.7-4.1% excreted as unchanged itopride and 75.4-89.4% as itopride-N-oxide .

Result of Action

The increased gastric motility and accelerated gastric emptying resulting from Itopride’s action can alleviate symptoms of functional dyspepsia such as postprandial fullness, bloating, and nausea . Itopride has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders .

Future Directions

Itopride is a relatively new drug and there are ongoing studies to further understand its efficacy and safety . As more research is conducted, we can expect to see more applications and uses for Itopride in the future .

properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQQIECGTIMUVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
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Molecular Formula

C20H26N2O4
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DSSTOX Substance ID

DTXSID7048320
Record name Itopride
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Molecular Weight

358.4 g/mol
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Mechanism of Action

Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market.
Record name Itopride
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Product Name

Itopride

CAS RN

122898-67-3
Record name Itopride
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Synthesis routes and methods

Procedure details

To a cooled solution of 20.0 g of 4-[2-(dimethylamino)ethoxy]benzylamine in 60 ml of toluene was added a solution of 21.7 g of 3,4-dimethoxybenzoyl chloride (which was prepared with 19.7 g of 3,4-dimethoxybenzoic acid and 38.5 g of thionyl chloride in the usual manner) in 60 ml of toluene with stirring. The mixture was stirred at room temperature for 30 minutes. To the mixture was added 120 ml of water and 1 ml of concentrated hydrochloric acid. The aqueous layer was separated, washed with 20 ml of toluene and made alkaline with 20% sodium hydroxide solution to give a precipitate, which was washed with isopropyl ether, of 37.0 g of pale brownish crystals. Recrystallization of the crystals from ethanol and isopropyl ether gave the title compound as colorless needles, m.p. 111°-112° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?

A: Itopride functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that itopride stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []

Q2: Beyond its effects on gastric emptying, does itopride influence motility in other parts of the gastrointestinal tract?

A: Yes, research indicates that itopride also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that itopride enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []

Q3: Does food intake affect the gastroprokinetic action of itopride?

A: One study using the 13C breath test found that postprandial itopride intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that itopride may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []

Q4: How is itopride metabolized in the body?

A: Itopride is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes itopride from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with itopride compared to cisapride or mosapride. []

Q5: Do FMO3 polymorphisms affect the pharmacokinetics of itopride?

A: Yes, research suggests that FMO3 polymorphisms can influence itopride exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered itopride pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on itopride exposure, providing insights into potential interindividual variability in drug response. []

Q6: What gastrointestinal disorders have been investigated for potential treatment with itopride?

A: Research has explored the efficacy of itopride in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] Itopride has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]

Q7: Are there any studies comparing the effectiveness of itopride with other prokinetic agents, such as domperidone?

A: Yes, several studies have compared itopride to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that itopride might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.

Q8: Has itopride been investigated for use in combination therapies for gastrointestinal disorders?

A: Yes, research has explored the use of itopride in combination therapies. For example, itopride combined with alpha-lipoic acid showed enhanced efficacy compared to itopride alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining itopride with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining itopride with other agents could provide synergistic therapeutic benefits.

Q9: What analytical methods are commonly employed for the detection and quantification of itopride?

A: Several analytical techniques have been developed and validated for itopride analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of itopride in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]

Q10: Have there been efforts to develop controlled-release formulations of itopride?

A: Yes, research has focused on developing controlled-release formulations of itopride to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []

Q11: What is the safety and tolerability profile of itopride?

A: Clinical trials have generally found itopride to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]

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